molecular formula C12H8BrClN2 B1381217 6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile CAS No. 1446282-07-0

6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile

Cat. No.: B1381217
CAS No.: 1446282-07-0
M. Wt: 295.56 g/mol
InChI Key: OXBKZHIOTJYCTE-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile is a quinoline derivative with the molecular formula C12H8BrClN2 and a molecular weight of 295.56 g/mol . This compound is known for its unique chemical structure, which includes bromine, chlorine, and a nitrile group attached to a quinoline ring. It is used in various scientific research applications due to its reactivity and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinoline derivatives with altered oxidation states .

Scientific Research Applications

6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-chloro-2-ethylquinoline: Lacks the nitrile group but shares a similar quinoline core structure.

    4-Chloro-2-ethylquinoline-3-carbonitrile: Similar structure but without the bromine atom.

    6-Bromo-2-ethylquinoline-3-carbonitrile: Similar structure but without the chlorine atom

Uniqueness

6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile is unique due to the presence of both bromine and chlorine atoms along with a nitrile group on the quinoline ring. This combination of functional groups imparts distinct reactivity and selectivity, making it valuable for various research and industrial applications .

Properties

IUPAC Name

6-bromo-4-chloro-2-ethylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClN2/c1-2-10-9(6-15)12(14)8-5-7(13)3-4-11(8)16-10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBKZHIOTJYCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)Br)C(=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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